2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-2-1-3-8(9)11-14-13-10(15-11)7-5-6-7/h1-4,7H,5-6H2 |
InChI Key |
XUGOZYKZAJNOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Acylhydrazides
Method Overview:
The most common approach involves the cyclodehydration of 2-(2-bromophenyl)cyclopropanecarboxylic acid hydrazide derivatives using dehydrating agents such as phosphorus oxychloride (POCl3), concentrated sulfuric acid, or carbodiimide-based reagents. This reaction promotes intramolecular cyclization forming the 1,3,4-oxadiazole ring.-
- Starting materials: 2-(2-bromophenyl)cyclopropanecarboxylic acid hydrazide
- Dehydrating agents: POCl3, 1,1'-carbonyldiimidazole (CDI), or triphenylphosphine with carbon tetrachloride
- Solvents: Acetonitrile, ethanol, or dry tetrahydrofuran (THF)
- Temperature: 80–110 °C
- Reaction time: 1–6 hours
Yields and Purity:
Yields typically range from 60% to 85%, with high purity confirmed by NMR and elemental analysis.Example:
A five-step synthesis starting from 2-hydroxybenzoic acid, involving esterification, hydrazinolysis, acylation, protection of hydroxyl groups with bromomethylcyclopropane, and finally cyclization using triphenylphosphine and triethylamine yielded the target oxadiazole in good yield.
Oxidative Cyclization of Acylthiosemicarbazides
Method Overview:
Oxidative cyclization of acylthiosemicarbazides using iodine or hypervalent iodine reagents (e.g., iodobenzene with Oxone) facilitates the formation of 1,3,4-oxadiazole rings via desulfurization and ring closure.-
- Reagents: Iodine or hypervalent iodine reagents
- Base: Sodium hydroxide or potassium iodide as co-catalyst
- Solvent: Ethanol or aqueous media
- Temperature: Reflux or mild heating
Advantages:
This method is regioselective and provides high yields of 2-amino-substituted oxadiazoles, adaptable for various substituents including bromophenyl groups.Example:
El-Sayed et al. reported synthesis of 5-substituted oxadiazoles by cyclization of acylthiosemicarbazides using iodine as oxidant, achieving yields around 62%.
One-Pot Direct Synthesis from Carboxylic Acids and Hydrazides
Method Overview:
One-pot condensation of 2-(2-bromophenyl)cyclopropanecarboxylic acid with hydrazides using dehydrating agents such as Deoxo-Fluor or CDI enables rapid synthesis of 2,5-disubstituted oxadiazoles.-
- Equivalents: Carboxylic acid (1 equiv), hydrazide (2.2 equiv)
- Reagents: Deoxo-Fluor, CDI, or phosphonium salts
- Solvent: Dry THF or acetonitrile
- Temperature: Room temperature to 100 °C
- Reaction time: 1–3 hours
Benefits:
This approach is efficient, avoids isolation of intermediates, and provides good to excellent yields.Example:
Kangani et al. demonstrated excellent yields of 1,3,4-oxadiazoles using Deoxo-Fluor reagent with carboxylic acids and hydrazides.
- Data Table: Comparison of Preparation Methods
Mechanistic Insights:
The cyclodehydration involves nucleophilic attack of the hydrazide nitrogen on the activated carboxyl group, followed by ring closure and elimination of water or other small molecules. Oxidative cyclization with iodine proceeds via desulfurization of thiosemicarbazides, enabling ring formation under mild oxidative conditions.Substituent Effects:
The presence of the 2-bromophenyl group influences electronic properties, facilitating cyclization and stabilizing the oxadiazole ring. The cyclopropyl group adds steric bulk and conformational rigidity, which can affect reactivity and biological activity.Analytical Confirmation:
Synthesized compounds are routinely characterized by ^1H and ^13C NMR spectroscopy, FT-IR (noting disappearance of NH stretching bands), LC-MS for molecular weight confirmation, and elemental analysis for purity.Scalability and Industrial Relevance:
While detailed industrial protocols are scarce, the described methods are amenable to scale-up. Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry can improve yields and reduce impurities. Continuous flow synthesis is a promising avenue for industrial production.
The preparation of 2-(2-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is effectively achieved via:
- Cyclodehydration of corresponding hydrazides using dehydrating agents like POCl3 or carbodiimides.
- Oxidative cyclization of acylthiosemicarbazides using iodine or hypervalent iodine reagents.
- One-pot synthesis from carboxylic acids and hydrazides employing Deoxo-Fluor or CDI.
These methods provide good yields, regioselectivity, and are supported by extensive literature reports. Analytical data confirm the structure and purity of the final products, making these routes reliable for research and potential industrial application.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxadiazole ring or the bromophenyl group.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole (CAS 39959-43-8)
- Structural Difference : Bromine at the meta position of the phenyl ring instead of ortho.
- However, electronic effects (e.g., resonance withdrawal) could differ, altering reactivity .
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole (CAS 883230-92-0)
- Structural Difference : Contains both bromine (para) and fluorine (ortho) on the phenyl ring, with a methyl group at position 4.
- The methyl group offers less steric hindrance than cyclopropyl, which may improve solubility but reduce metabolic stability .
Substituent Variations at Position 5
2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 352330-84-8)
- Structural Difference : Methyl substituent replaces cyclopropyl at position 5.
- However, reduced hydrophobicity may diminish membrane permeability in biological systems .
2-(3,4-Dimethylphenyl)-5-tosyl-1,3,4-oxadiazole
- Structural Difference : Tosyl (p-toluenesulfonyl) group at position 5 and dimethylphenyl at position 2.
- Impact: The sulfonyl group enhances hydrogen-bonding capacity, improving interactions with polar residues in enzymes. This compound demonstrated potent antibacterial activity against Pseudomonas aeruginosa (MIC = 8 µg/mL), suggesting that bulky electron-withdrawing groups at position 5 may enhance antimicrobial efficacy .
Functional Group Replacements
2-(Bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Structural Difference : Bromomethyl group at position 2 and methoxyphenyl at position 5.
- Impact : The bromomethyl group introduces a reactive site for nucleophilic substitution, enabling further derivatization. The methoxy group enhances electron density on the phenyl ring, which may alter π-π stacking interactions in materials science applications .
Key Research Findings
Antimicrobial Activity : Sulfonyl and tosyl groups at position 5 (e.g., 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole) correlate with enhanced antibacterial potency, likely due to improved target binding .
Solubility : Methyl-substituted analogs exhibit higher aqueous solubility compared to cyclopropyl derivatives, as seen in the comparison of 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole (logP ~3.5) vs. the cyclopropyl analog (logP ~4.2) .
Biological Activity
2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole (CAS No. 675830-41-8) is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 265.11 g/mol
- Structure : The compound features a bromophenyl group and a cyclopropyl moiety attached to the oxadiazole ring.
Biological Activity Overview
Oxadiazole derivatives have been extensively studied for their pharmacological properties. Research indicates that compounds in this class exhibit a range of biological activities, including:
- Anticancer
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antiviral
Anticancer Activity
A study highlighted the anticancer potential of various oxadiazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against several cancer cell lines with varying IC values. For instance, derivatives showed moderate activity against human colon adenocarcinoma and breast cancer cell lines with IC values around 92.4 µM .
| Cell Line Type | IC (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Breast Cancer | Moderate |
| Human Lung Adenocarcinoma | Moderate |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies indicated that it possesses moderate antibacterial activity against various bacterial strains. The effectiveness was quantified using EC values, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | EC (µg/mL) |
|---|---|
| Staphylococcus aureus | 35.24 |
| Escherichia coli | 40.71 |
The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific molecular targets within cells. For example:
- Histone Deacetylase (HDAC) : Inhibition of HDAC can lead to altered gene expression and induction of apoptosis in cancer cells.
- Carbonic Anhydrase (CA) : Compounds targeting CA can disrupt pH regulation in tumors, enhancing therapeutic efficacy.
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study synthesized various oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications in the substituents significantly impacted the potency of these compounds against cancer cell lines .
- In Vivo Studies : Further investigations into the in vivo efficacy of this compound are necessary to confirm its therapeutic potential and safety profile.
- Comparative Analysis : Comparative studies with other known oxadiazole derivatives showed that this compound exhibits unique properties that could be advantageous in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
